[2,4'-Bipyridin]-5-amine
Description
General Significance of Bipyridine Ligands in Contemporary Chemistry
Bipyridine ligands are among the most widely utilized classes of ligands in coordination chemistry. Their ability to act as bidentate chelating agents, binding to a central metal atom at two points, forms stable complexes with most transition metal ions. fiveable.menih.gov This chelation effect enhances the stability of the resulting metal complexes compared to those formed with monodentate ligands like pyridine (B92270). nih.gov
The significance of bipyridine ligands stems from their profound impact on the electronic and photophysical properties of coordination complexes. fiveable.meacs.org The aromatic nature of the pyridine rings allows for strong π-π stacking interactions and alters the ligand field around the metal center, which can influence catalytic activity and photophysical behavior. fiveable.me This has made bipyridine complexes central to research in:
Catalysis: Bipyridine-metal complexes are instrumental in homogeneous catalysis, facilitating reactions such as carbon-carbon coupling and CO₂ reduction. fiveable.meresearchgate.net Their robust redox stability and the ease with which they can be functionalized allow for the fine-tuning of catalytic properties. acs.orgresearchgate.net
Materials Science: These ligands are key components in the synthesis of advanced materials, including coordination polymers and supramolecular structures. smolecule.comwikipedia.org Their complexes are particularly noted for their use in dye-sensitized solar cells, where they improve light absorption and charge transfer efficiency. fiveable.me
Photochemistry and Photophysics: Ruthenium and platinum complexes of 2,2'-bipyridine (B1663995), a well-known isomer, exhibit intense luminescence, making them valuable for studies on electron and energy transfer, as well as in the development of light-harvesting systems and sensors. nih.govwikipedia.org
Structural Classification and Nomenclature of Bipyridine Isomers
Bipyridines are organic compounds with the chemical formula (C₅H₄N)₂, consisting of two pyridyl rings linked by a carbon-carbon single bond. wikipedia.org There are six possible regioisomers of bipyridine, distinguished by the connection points between the two pyridine rings. wikipedia.org These isomers can be divided into two main categories: symmetrical and asymmetrical. acs.org
| Isomer Name | Formula | Classification | Key Characteristics |
| 2,2'-Bipyridine | C₁₀H₈N₂ | Symmetrical | A strong chelating ligand forming stable five-membered rings with metal ions; widely used in catalysis and analysis. nih.govwikipedia.org |
| 3,3'-Bipyridine (B1266100) | C₁₀H₈N₂ | Symmetrical | Found in some varieties of tobacco. acs.org |
| 4,4'-Bipyridine (B149096) | C₁₀H₈N₂ | Symmetrical | Primarily used as a precursor to the herbicide paraquat (B189505) and as a bridging ligand in coordination polymers. wikipedia.org |
| 2,3'-Bipyridine | C₁₀H₈N₂ | Asymmetrical | Found in some varieties of tobacco. acs.org |
| 2,4'-Bipyridine (B1205877) | C₁₀H₈N₂ | Asymmetrical | The nitrogen atom positions prevent the formation of the typical five-membered chelate rings seen with the 2,2' isomer, leading to different coordination behavior. |
| 3,4'-Bipyridine | C₁₀H₈N₂ | Asymmetrical | Derivatives like inamrinone and milrinone (B1677136) have been used as phosphodiesterase inhibitors. wikipedia.org |
The nomenclature for these isomers follows standard IUPAC guidelines. For substituted bipyridines, the position of the substituent is indicated by a number, and the prime symbol (') is used to differentiate between the two pyridine rings. For example, in [2,4'-Bipyridin]-5-amine , the amine group (-NH₂) is located at the 5-position of the pyridine ring connected at the 2-position.
Academic Relevance of Amine-Functionalized Bipyridine Scaffolds
The introduction of an amine group onto the bipyridine scaffold significantly enhances its chemical versatility and academic interest. Amine-functionalized bipyridines are crucial building blocks for several reasons:
Enhanced Coordination and Reactivity: The amine group provides an additional site for interactions, such as hydrogen bonding, which can influence the stability and structure of metal complexes and supramolecular assemblies. smolecule.comcmu.edu It can also be a site for further chemical modification. smolecule.com
Push-Pull Systems: Functionalizing a bipyridine or terpyridine core with an electron-donating amine group creates a "push-pull" system. mdpi.com This can lead to intramolecular charge transfer (ILCT) phenomena, which are of great interest for developing materials with specific electronic and optical properties. mdpi.com
Synthesis of Complex Molecules: Amine groups serve as versatile synthetic handles. They can be oxidized to nitro groups or participate in coupling reactions to create larger, more complex molecular architectures. smolecule.comtue.nl This is particularly useful in drug discovery and materials science.
Biological Applications: The amine functionality can interact with biological targets. Amine-functionalized bipyridine complexes have been explored for their potential as artificial enzymes and in the study of enzyme mechanisms. smolecule.com The ability to form stable metal complexes is key to their potential interaction with biomolecules. smolecule.com
The strategic placement of amine groups allows for precise control over the electronic properties, solubility, and coordination behavior of the bipyridine ligand, making these scaffolds a rich area for chemical exploration. mdpi.comnih.gov
Overview of Research Trajectories for this compound
This compound, with its specific isomeric structure and amine functionalization, is a compound of growing interest in several specialized research areas. Its molecular structure, featuring an amine group on one ring and a 2,4'-linkage, endows it with distinct chemical properties.
Key research directions include:
Coordination Chemistry and Catalysis: Like other bipyridines, it serves as a bidentate ligand to form stable complexes with transition metals. These complexes are investigated for their potential in catalysis. smolecule.com
Materials Science: The compound is utilized in the synthesis of advanced materials, such as polymers and supramolecular structures, leveraging the unique electronic properties that arise from its metal coordination. smolecule.com
Medicinal Chemistry: A significant area of research involves the use of the [2,4'-bipyridine] scaffold in drug discovery. Notably, derivatives of this compound have been identified as potent and selective inhibitors of Adaptor Protein-2 Associated Kinase 1 (AAK1), a target for treating neuropathic pain. researchgate.netnih.gov The discovery of compounds like BMS-986176/LX-9211, which is in clinical trials, highlights the therapeutic potential of this specific chemical scaffold. researchgate.netnih.gov
Synthesis of this compound and its derivatives often involves modern cross-coupling reactions. Methods like the Suzuki coupling, which uses a palladium catalyst to couple a pyridine boronic acid derivative with a halogenated pyridine, are noted for their high yields under mild conditions. smolecule.com Ullmann-type reactions are another reported synthetic route. smolecule.com
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₃ |
| Molecular Weight | ~171.20 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-pyridin-4-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISAYVZXCGRCSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671774 | |
| Record name | [2,4'-Bipyridin]-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834881-89-9 | |
| Record name | [2,4'-Bipyridin]-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Bipyridin 5 Amine and Analogous Bipyridines
Metal-Catalyzed Cross-Coupling Reactions in Bipyridine Synthesis.mdpi.compreprints.orglboro.ac.uk
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are extensively used in the synthesis of bipyridine derivatives. mdpi.compreprints.org These reactions involve the coupling of two different organic fragments with the aid of a transition metal catalyst, most commonly palladium or nickel. mdpi.compreprints.orglboro.ac.uk
Palladium-Catalyzed Suzuki Coupling Approaches.mdpi.compreprints.orgacs.org
The Suzuki coupling reaction is a versatile and widely employed method for constructing C(sp²)–C(sp²) bonds, making it a cornerstone in the synthesis of bipyridine structures. mdpi.compreprints.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. mdpi.compreprints.orgacs.org A significant challenge in Suzuki couplings for bipyridine synthesis is the propensity of the bipyridine product to coordinate with the palladium catalyst, thereby inhibiting its activity. mdpi.compreprints.org To overcome this, various strategies have been developed, including the use of specialized ligands and catalyst systems. mdpi.compreprints.org
For instance, the synthesis of highly substituted bipyridines, including those with primary amine groups, has been successfully achieved using Suzuki coupling without the need for protecting groups on the amine. acs.org This has been demonstrated in the reaction of pyridylboronic acids with halogenated heteroaromatics bearing a primary amine. acs.org The development of stable boronic acid precursors, such as 2-pyridineboronic acid N-phenyldiethanolamine ester, has also expanded the scope of Suzuki coupling for synthesizing 2,2'-bipyridine-type products in good yields. preprints.org
Table 1: Examples of Palladium-Catalyzed Suzuki Coupling for Bipyridine Synthesis
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Pyridylboronic acid N-phenyldiethanolamine ester | Bromopyridines | 5 mol% PdCl₂(PPh₃)₂ | 2,2'-Bipyridine-type products | Good | preprints.org |
| Pyridylboronic acids | Halogenated aromatics with primary amine | Standard Pd catalysts | Amino-substituted bipyridines | Not specified | acs.org |
| [2-PyB(OCH₂)₃CHCH₃]M (M = K⁺, Na⁺, or Li⁺) | 2-Bromopyridines | Not specified | Bipyridines | Not specified | preprints.org |
| 4-Bromo-2,2′-bipyridine | Indole-4-boronic acid | Pd(PPh₃)₄ | 4-(Indol-4-yl)-2,2′-bipyridine | Not specified | iucr.org |
Negishi Coupling Strategies for Bipyridine Formation.mdpi.compreprints.orgorgsyn.org
The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, is another powerful method for synthesizing bipyridines. orgsyn.orgorgsyn.org It is valued for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. orgsyn.orgorgsyn.org The required pyridyl zinc halides can be prepared through transmetalation with pyridyl lithium or by the direct reaction of pyridyl halides with activated zinc. orgsyn.orgorgsyn.org
Recent advancements have focused on developing highly active and stable palladium precatalysts, such as PdBr(Ph)(PPh₃)₂, which are air and moisture stable. mdpi.compreprints.org The use of specific ligands like XPhos in conjunction with palladium catalysts has also proven effective for the coupling of 2-pyridyl organozinc reagents. mdpi.compreprints.org The chemoselectivity of Negishi coupling allows for the synthesis of functionalized bipyridines by tolerating groups such as esters, nitriles, and amines. orgsyn.orgorgsyn.org
Table 2: Examples of Negishi Coupling for Bipyridine Synthesis
| Organozinc Reagent | Halide Partner | Catalyst System | Product | Key Features | Reference |
|---|---|---|---|---|---|
| 2-Pyridyl zinc halides | Bromopyridines | Pd(dba)₂ and XPhos | 2,2′-Bipyridine derivatives | Complements existing methods | mdpi.compreprints.org |
| (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride | 2-Bromopyridine (B144113) | Pd(PPh₃)₄ | Substituted bipyridine | Synthesis of caerulomycin analogs | mdpi.compreprints.org |
| Pyridyl zinc halide | Pyridyl halides or triflates | PdBr(Ph)(PPh₃)₂ | Bipyridines | High activity and stability of catalyst | mdpi.compreprints.org |
| 2-Pyridyl zinc bromide | 2-Bromopyridine derivatives | Ni/Al₂O₃–SiO₂ or Pd/Al₂O₃ | 2,2′-Bipyridine products | Microwave irradiation enhances yield | mdpi.compreprints.org |
Stille Coupling Methods in Bipyridine Synthesis.mdpi.compreprints.orgorgsyn.org
The Stille coupling reaction, which pairs an organotin compound with an organic halide or triflate in the presence of a palladium catalyst, is also utilized for the synthesis of bipyridines. mdpi.compreprints.org This method can produce a variety of bipyridine compounds in moderate to good yields. orgsyn.org However, a significant drawback of the Stille coupling is the high toxicity of the organotin reagents. mdpi.compreprints.org
Despite the toxicity concerns, Stille coupling has been successfully employed to synthesize various bipyridine and terpyridine derivatives. mdpi.compreprints.org For example, the reaction between stannylated pyridines and bromopyridines has been catalyzed by systems like cyclopalladated ferrocenylimine with tricyclohexylphosphine (B42057) or PdCl₂(PPh₃)₂. mdpi.compreprints.org The addition of a co-catalyst such as copper(I) iodide (CuI) can be effective in increasing the yield of the desired bipyridine product. researchgate.net The selective stepwise functionalization of dihalogenated bipyridines, such as 5,5'-dibromo-2,2'-bipyridine, via consecutive Stille couplings has been demonstrated as a valuable strategy for creating complex ligands. nih.gov
Table 3: Examples of Stille Coupling for Bipyridine Synthesis
| Organotin Reagent | Halide Partner | Catalyst System | Product | Key Features | Reference |
|---|---|---|---|---|---|
| 3- or 2-Stannylpyridines | Bromopyridines | 1 mol% cyclopalladated ferrocenylimine with tricyclohexylphosphine, CuI, CsF | Bipyridine derivatives | High catalyst efficiency | mdpi.compreprints.org |
| Stannylated pyridines | Bromopyridines | PdCl₂(PPh₃)₂ | Bipyridines | Synthesis of lavendamycin (B1674582) analogues | mdpi.compreprints.org |
| 2-Quinolinyl stannanes | 2-Bromo-substituted quinolines | Same as above | Biquinolinyl compounds | Extends to complex natural products | mdpi.compreprints.org |
| Various organostannanes | 5,5'-Dibromo-2,2'-bipyridine | Not specified | Stepwise functionalized bipyridines | Creates complex ligands | nih.gov |
Homocoupling and Reductive Coupling Strategies.mdpi.compreprints.orgorgsyn.org
Homocoupling reactions provide a direct route to symmetrical bipyridines by coupling two identical pyridine (B92270) derivatives. mdpi.compreprints.org These methods can be promoted by various metals and reducing agents.
Wurtz Coupling Variants.mdpi.compreprints.orgorgsyn.org
The classic Wurtz reaction, involving the reaction of organic halides with sodium metal, can be adapted for the synthesis of symmetrical bipyridines. mdpi.compreprints.org Typically, pyridines are reacted with a sodium dispersion and subsequently treated with an oxidizing agent. mdpi.compreprints.org A more modern and efficient variant is the transition-metal-catalyzed homocoupling of Grignard reagents, which provides a reliable method for constructing symmetrical bipyridyl backbones. mdpi.compreprints.org Transition-metal-free C-H functionalization employing reagents like bis-phenalenyl compounds has also emerged as a novel approach to bipyridine synthesis. mdpi.com
Ullmann Coupling Protocols.mdpi.compreprints.orgorgsyn.org
The Ullmann coupling is a well-established technique for synthesizing symmetrical bipyridines, traditionally involving the copper-mediated homocoupling of aryl halides at high temperatures. mdpi.compreprints.orgorganic-chemistry.org While effective, the classic Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper. mdpi.compreprints.org More recent developments have introduced palladium-catalyzed Ullmann-type reactions that can proceed under milder conditions. mdpi.compreprints.org For example, a bimetallic system using stoichiometric copper powder with a catalytic amount of Pd(OAc)₂ has shown good functional group tolerance and provides good yields. mdpi.compreprints.org Additionally, the combination of Pd(OAc)₂ with an inexpensive ligand like piperazine (B1678402) has been shown to efficiently catalyze the homocoupling of azaarenyl halides. nih.gov Nickel-catalyzed reductive Ullmann coupling has also been developed for the enantioselective synthesis of axially chiral biaryls. nih.gov
Table 4: Comparison of Homocoupling Strategies for Bipyridine Synthesis
| Coupling Method | Typical Reagents | Key Features | Challenges |
|---|---|---|---|
| Wurtz Coupling | Organic halides, Sodium dispersion | Direct route to symmetrical bipyridines. mdpi.compreprints.org | Harsh reaction conditions with sodium metal. preprints.org |
| Wurtz Variant | Grignard reagents, Transition metal catalyst | More efficient for symmetrical bipyridyls. mdpi.compreprints.org | Requires pre-formation of Grignard reagents. |
| Ullmann Coupling | Aryl halides, Copper powder | Classic method for symmetrical bipyridines. mdpi.compreprints.org | High temperatures, stoichiometric copper. mdpi.compreprints.org |
| Ullmann Variant | Aryl halides, Pd(OAc)₂/Cu or Pd(OAc)₂/piperazine | Milder conditions, good functional group tolerance. mdpi.compreprints.orgnih.gov | Catalyst inhibition by product can still be an issue. |
Reductive Coupling of Halopyridines
Reductive coupling of halopyridines represents a significant strategy for the synthesis of bipyridines. Traditional methods often involved stoichiometric amounts of reagents like hydrated nickel(II) chloride, triphenylphosphine, and zinc, which could lead to low yields due to competing dehalogenation reactions. mdpi.compreprints.org A notable advancement in this area is the nickel-catalyzed reductive coupling of 2-halopyridines that proceeds without the need for an external ligand. acs.orgacs.orgnih.gov
This phosphine-free approach, developed by Liao and colleagues, utilizes NiCl₂·6H₂O as a catalyst to efficiently synthesize both symmetrical and unsymmetrical 2,2'-bipyridines in high yields. mdpi.compreprints.orgnih.gov For instance, the homocoupling of 4-bromo-2,6-dimethylpyridine (B109321) has been achieved under mild conditions using a system of NiBr₂(PPh₃)₂, Et₄NI, and zinc powder. mdpi.com While effective for 2,2'- and 4,4'-bipyridine (B149096) synthesis, this method has limitations, as 3,3'-bipyridines could not be synthesized using these catalytic systems. preprints.org Another approach involves the use of a palladium catalyst with tetrakis(dimethylamino)ethylene (B1198057) (TDAE) as an organic reductant for the coupling of bromopyridines. mdpi.com This method is effective for 2- and 4-bromopyridine (B75155) but not for 3-bromopyridine. mdpi.com
Table 1: Comparison of Reductive Coupling Methods for Bipyridine Synthesis
| Catalyst System | Substrates | Key Features | Limitations | Reference |
| NiCl₂·6H₂O | 2-Halopyridines | Ligand-free, high yields for symmetrical and unsymmetrical 2,2'-bipyridines. | Not suitable for 3,3'-bipyridine (B1266100) synthesis. | mdpi.compreprints.orgacs.orgnih.gov |
| NiBr₂(PPh₃)₂, Et₄NI, Zn | 4-Bromo-2,6-dimethylpyridine | Mild conditions. | Specific to certain substituted pyridines. | mdpi.com |
| PdCl₂(PhCN)₂, TDAE | Bromopyridines | Uses an organic reductant. | Ineffective for 3-bromopyridine. | mdpi.com |
Electrochemical Synthesis Routes for Bipyridines
Electrochemical methods offer a powerful and often more environmentally friendly alternative for synthesizing bipyridines. These techniques can be applied to intermolecular reactions and are suitable for sterically hindered substrates. mdpi.com Direct electrochemical synthesis has been successfully employed to prepare pyridine-2-thionato complexes of nickel(II) by oxidizing the metal in a solution of pyridine-2-thione. rsc.org The presence of bipyridine in the electrochemical cell leads to the formation of the corresponding adducts. rsc.org
Another example involves the electrochemical transformation using urea (B33335) and graphite (B72142) electrodes in an H-cell with DMF as the solvent. mdpi.com Electrolysis at 3 F mol⁻¹ and -6 mA under a nitrogen atmosphere facilitates the C-C bond formation. mdpi.com Furthermore, the electrochemical oxidation of copper in the presence of alkyl halides and 2,2'-bipyridine (B1663995) can produce copper(I) halide complexes. cdnsciencepub.com An eco-friendly electrochemical method for synthesizing 5-amine-1,2,4-triazole derivatives has also been developed, highlighting the versatility of electrosynthesis. rsc.org
Direct C-H Activation and Functionalization Techniques for Pyridine Coupling
Direct C-H activation has emerged as a highly attractive and atom-economical strategy for the synthesis of bipyridines, avoiding the need for pre-functionalized starting materials. rsc.orgbeilstein-journals.org This approach is challenging due to the inherent low reactivity of the pyridine ring. acs.org
Several catalytic systems have been developed to address this challenge. For instance, a diruthenium tetrahydrido complex, CpRu(μ-H)₄RuCp, has been shown to catalyze the dimerization of 4-substituted pyridines through the cleavage of C-H bonds at the 2-position. preprints.org Another strategy involves the in situ formation of an N-alkylpyridinium salt to activate the pyridine ring, facilitating C-H arylation at both the C-2 and C-6 positions. acs.orgnih.gov A combination of dimethyl sulfate (B86663) and Cu₂O with a Pd(II) catalyst enables the highly selective diarylation of pyridines. acs.orgnih.gov
Palladium catalysis is also prominent in this area. Dinuclear palladium pincer complexes have been used for the synthesis of bipyridine compounds by combining the decarboxylation of picolinic acid with the C-H activation of pyridine. mdpi.com Furthermore, Pd-catalyzed C-H cross-coupling of pyridine N-oxides with five-membered heterocycles has been achieved with silver carbonate and 2,6-lutidine as an effective base and ligand, respectively. beilstein-journals.org
Table 2: Catalytic Systems for Direct C-H Activation in Bipyridine Synthesis
| Catalyst/Reagent | Substrate | Position of Functionalization | Key Features | Reference |
| CpRu(μ-H)₄RuCp | 4-Substituted Pyridines | 2-position | Dimerization via C-H bond cleavage. | preprints.org |
| (MeO)₂SO₂, Cu₂O, Pd(II) | Pyridines | 2- and 6-positions | Transient activator strategy, highly selective diarylation. | acs.orgnih.gov |
| Dinuclear Palladium Pincer Complex, Ag₂O | Pyridine, Picolinic Acid | Not specified | Combines decarboxylation and C-H activation. | mdpi.com |
| Pd(OAc)₂, Ag₂CO₃, 2,6-Lutidine | Pyridine N-oxides | Not specified | Cross-coupling with five-membered heterocycles. | beilstein-journals.org |
Post-Synthetic Functionalization and Derivatization of Bipyridine Precursors
Post-synthetic modification (PSM) is a powerful tool for introducing functional groups onto a pre-formed bipyridine scaffold, allowing for the fine-tuning of its properties. rsc.org This approach is particularly useful for creating a diverse library of bipyridine derivatives from a common intermediate.
N-amination of Bipyridines
N-amination introduces an amino group directly onto one of the nitrogen atoms of the pyridine ring, forming N-aminopyridinium salts. These salts are versatile precursors in organic synthesis. nih.gov Electrophilic aminating reagents such as O-(2,4-dinitrophenyl)hydroxylamine (DPH) and H₂NOTs are used for this transformation. nih.gov For example, a variety of N-aminopyridinium salts have been synthesized efficiently using DPH. nih.gov More recently, postsynthetic N-amination of bipyridine linkers within a Zr(IV)-based metal-organic framework (MOF) was achieved using H₂NOTs. nih.gov
The Buchwald-Hartwig amination is another important method for the N-arylation of halogenated bipyridines. For instance, tetra-halogenated 4,4'-bipyridines can undergo a double N-arylation reaction in the presence of a Pd-XPhos catalyst system to yield 2,7-diazacarbazoles. d-nb.infobeilstein-journals.orgnih.gov
Schiff Base Formation from Bipyridyl Dialdehydes
Schiff base formation is a straightforward and efficient method for derivatizing bipyridines that contain aldehyde functionalities. This reaction involves the condensation of a bipyridyl dialdehyde (B1249045) with a primary amine. For example, 2,2'-bipyridyl-5,5'-dialdehyde can be reacted with various amines containing sulfur, nitrogen, and fluorine to produce a range of new Schiff bases. scirp.orgscirp.orgresearchgate.netekb.eg The reaction is often carried out by refluxing the reactants, and the addition of a catalytic amount of concentrated sulfuric acid can significantly improve the yield by protonating the carbonyl group, which enhances the nucleophilic attack by the amine. scirp.orgscirp.orgresearchgate.net
A new synthetic route to 2,2'-bipyridine-5,5'-dicarbaldehyde involves the enamination of 5,5'-dimethyl-2,2'-bipyridine followed by oxidative cleavage. researchgate.net This dialdehyde can then undergo a [3+3] cyclocondensation with trans-1,2-diaminocyclohexane to form a macrocyclic hexa-Schiff base in excellent yield. researchgate.net
Table 3: Examples of Post-Synthetic Functionalization of Bipyridines
| Functionalization Method | Precursor | Reagents | Product Type | Reference |
| N-amination | Pyridines/Bipyridines | DPH, H₂NOTs | N-aminopyridinium salts | nih.gov |
| Buchwald-Hartwig Amination | Tetra-halogenated 4,4'-bipyridines | Primary amines, Pd-XPhos | 2,7-Diazacarbazoles | d-nb.infobeilstein-journals.orgnih.gov |
| Schiff Base Formation | 2,2'-Bipyridyl-5,5'-dialdehyde | Primary amines, H₂SO₄ (cat.) | Schiff bases | scirp.orgscirp.orgresearchgate.netekb.eg |
| [3+3] Cyclocondensation | 2,2'-Bipyridine-5,5'-dicarbaldehyde | trans-1,2-Diaminocyclohexane | Macrocyclic hexa-Schiff base | researchgate.net |
Sustainable and Green Chemistry Approaches in Bipyridine Synthesis
The principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and improve energy efficiency, are increasingly being applied to the synthesis of bipyridines and other heterocyclic compounds. nih.govroyalsocietypublishing.org These approaches are crucial for developing more environmentally benign and economically viable synthetic routes. scirp.org
Key green chemistry strategies in bipyridine synthesis include the use of multicomponent one-pot reactions, green catalysts, environmentally friendly solvents (like water or ionic liquids), and solvent-free reaction conditions. nih.gov For instance, solventless methodologies, such as the aldol (B89426) condensation of benzaldehyde (B42025) and acetophenone (B1666503) followed by a Michael addition and ring closure, have been used to prepare substituted bipyridines in high yields. researchgate.net Microwave-assisted synthesis and mechanochemical grinding are other techniques that align with green chemistry principles by reducing reaction times and energy consumption. nih.govmdpi.com
The use of recyclable catalysts and biodegradable materials further contributes to the sustainability of these processes. scirp.orgresearchgate.net For example, room temperature ionic liquids like triethyl ammonium (B1175870) acetate (B1210297) have been used as both a solvent and a recyclable catalyst in the synthesis of pyridine derivatives. scirp.org These efforts not only minimize the environmental impact but also often lead to simpler and more efficient synthetic protocols. royalsocietypublishing.orgresearchgate.net
Coordination Chemistry of 2,4 Bipyridin 5 Amine As a Ligand
Fundamental Principles of Bipyridine Chelation and Donor Properties
Bipyridines, particularly the 2,2'-isomer, are renowned for their ability to act as chelating ligands, binding to a metal ion through the nitrogen atoms of their two pyridine (B92270) rings to form a stable five-membered ring. nih.govomicsonline.org This phenomenon, known as the chelate effect, describes the enhanced stability of complexes containing multidentate ligands compared to those with an equivalent number of monodentate ligands. libretexts.orglibretexts.org The stability of the resulting metallacycle is a primary driver for the widespread use of bipyridine ligands in coordination chemistry. researchgate.net
The donor properties of a bipyridine ligand are dictated by the availability of lone-pair electrons on its nitrogen atoms for donation to a metal center (σ-donation). tandfonline.com Concurrently, the π-system of the aromatic rings can accept electron density back from the metal (π-back-donation), a feature that is crucial in stabilizing complexes with electron-rich metals in low oxidation states. tandfonline.com
The introduction of substituents onto the bipyridine framework significantly alters these donor properties. Electron-donating groups, such as an amine (-NH2) group, are expected to increase the electron density on the pyridine rings through resonance and inductive effects. tandfonline.com This enhancement of electron density makes the nitrogen atoms stronger σ-donors, thereby facilitating more robust metal-ligand interactions. tandfonline.com Conversely, electron-withdrawing groups would diminish the ligand's donating capacity. nih.gov Theoretical studies on amino-substituted 2,2'-bipyridines confirm that the NH2 group enriches the electron density of the system and reduces the HOMO-LUMO energy gap. tandfonline.com
Complexation with Transition Metal Ions
[2,4'-Bipyridin]-5-amine, with its chelating bipyridine core and functional amine group, is anticipated to form stable complexes with a wide array of transition metals. While specific research on the this compound isomer is limited, extensive studies on closely related amino-bipyridines provide a strong basis for predicting its coordination behavior.
The 3d transition metals readily form complexes with bipyridine ligands. Research on 5,5'-diamino-2,2'-bipyridine has demonstrated the formation of a variety of complexes with Mn, Fe, Ni, Cu, Zn, and Cd. researchgate.netcmu.edu In these documented cases, the ligand acts as a bidentate N,N-chelator, forming complexes such as [M(ligand)3]2+ or [M(ligand)2X2]. researchgate.netcmu.edu For instance, complexes like [Ni(5,5'-diamino-2,2'-bipyridine)3]Cl2 and [Fe(5,5'-diamino-2,2'-bipyridine)3]SO4 have been synthesized and characterized. cmu.edu Similarly, cobalt is known to form complexes like [Co(bpy4da)2(NO3)]2+ with 2,2'-bipyridine-4,4'-diamine (bpy4da). researchgate.net The coordination environment is typically octahedral for tris-chelated complexes and can be distorted tetrahedral or square planar for bis-chelated species, depending on the metal and ancillary ligands. mdpi.commdpi.com
| Metal Ion | Ligand | Complex Formula | Coordination Geometry | Reference |
|---|---|---|---|---|
| Ni(II) | 5,5'-diamino-2,2'-bipyridine | [Ni(C₁₀H₁₀N₄)₃]Cl₂ | Octahedral | cmu.edu |
| Fe(II) | 5,5'-diamino-2,2'-bipyridine | [Fe(C₁₀H₁₀N₄)₃]SO₄ | Octahedral | cmu.edu |
| Cu(II) | 2,2'-bipyridine-4,4'-diamine | [Cu₂(C₁₀H₁₀N₄)₄(tpa)]²⁺ | Distorted Square Pyramidal | researchgate.net |
| Zn(II) | 5,5'-diamino-2,2'-bipyridine | Zn(C₁₀H₁₀N₄)₃₂ | Octahedral | cmu.edu |
| Mn(II) | 5,5'-diamino-2,2'-bipyridine | [Mn(N₃)₂(C₁₀H₁₀N₄)₂] | Pseudooctahedral | cmu.edu |
| Co(II) | 2,2'-bipyridine-4,4'-diamine | [Co(C₁₀H₁₀N₄)₂(NO₃)]₂²⁺ | Not specified | researchgate.net |
The second and third-row transition metals, known for forming kinetically inert complexes, have been extensively studied with bipyridine ligands, particularly in the context of photochemistry and catalysis. Ruthenium(II) complexes, such as the classic [Ru(bpy)3]2+, are archetypal examples. libretexts.org The introduction of amino groups onto the bipyridine scaffold, as seen in [Ru(II)-arene(4,4'-diamino-2,2'-bipyridine)] complexes, has been shown to be crucial for modulating biological activity. mdpi.com Similarly, iridium(III), rhenium(I), and platinum(II) form luminescent and catalytically active complexes with substituted bipyridines. mdpi.comresearchgate.net Studies on 5,5'-diamino-2,2'-bipyridine derivatives have shown complexation with Ir(III) and Re(I). researchgate.net Silver(I) has also been shown to coordinate with 5,5'-diamino-2,2'-bipyridine, although it can adopt various coordination numbers and geometries. researchgate.net
The coordination chemistry of f-block elements with N-donor ligands like bipyridines is of significant interest for applications in luminescence and separation science. mdpi.com Lanthanide ions (Ln³⁺) are hard acids and typically prefer oxygen-donor ligands, but they can form stable complexes with chelating nitrogen ligands like bipyridines, often in conjunction with other ligands such as carboxylates. frontiersin.orgnih.gov These complexes are often studied for their unique photoluminescent properties, which arise from an "antenna effect" where the bipyridine ligand absorbs light and transfers the energy to the lanthanide ion. mdpi.com
Actinide complexes with bipyridine ligands are crucial in the context of nuclear fuel reprocessing and waste management. mdpi.com Ligands containing bipyridine frameworks have been designed to selectively bind actinides like americium (Am) and curium (Cm) over lanthanides. researchgate.netresearchgate.net For example, bipyridine adducts of uranium(III) have been synthesized and characterized. mdpi.comacs.org The selectivity often arises from subtle differences in the nature of the actinide-ligand bond compared to the lanthanide-ligand bond. researchgate.net
Structural Analysis of this compound Metal Complexes: Coordination Modes and Geometries (e.g., Bidentate N,N-chelating)
Based on extensive crystallographic data for related compounds, the primary coordination mode of this compound is expected to be as a bidentate N,N-chelating ligand. cmu.edu The two nitrogen atoms of the bipyridine unit coordinate to the metal center to form a stable five-membered chelate ring. nih.gov
A critical structural aspect of amino-bipyridine complexes is the role of the amine functionality. X-ray crystal structure analyses of numerous complexes with 5,5'-diamino-2,2'-bipyridine have consistently shown that the amino groups are not involved in direct coordination to the metal ion. researchgate.netcmu.edu Instead, these amine groups act as powerful hydrogen-bond donors. This feature is pivotal in assembling the individual metal complexes into higher-order supramolecular architectures, such as one-, two-, or three-dimensional networks, through hydrogen bonding with counter-anions or solvent molecules. researchgate.netcmu.edu This intermolecular arrangement, dictated by hydrogen bonding and π-π stacking of the bipyridine rings, is a defining characteristic of the solid-state structures of these complexes. cmu.edu Therefore, for this compound complexes, a similar bidentate N,N-chelation is predicted, with the amine group at the 5-position influencing the crystal packing through hydrogen-bonding interactions.
Influence of the Amine Functionality on Ligand Binding Affinity and Selectivity
The amine group on the this compound ligand exerts a profound influence on its coordination properties through both electronic and structural effects.
Electronic Effects: As an electron-donating group, the amine functionality increases the electron density of the bipyridine π-system. tandfonline.com This enhances the σ-donor capacity of the pyridyl nitrogen atoms, leading to stronger metal-ligand bonds and potentially greater complex stability compared to unsubstituted bipyridine. This increased nucleophilicity at the metal center, facilitated by the remote amine group, can also be critical for the catalytic activity of the resulting complex. mdpi.com
| Property | Effect of Amine Group | Mechanism | Reference |
|---|---|---|---|
| Electron Density | Increased at bipyridine core | Inductive and resonance effects | tandfonline.com |
| Donor Strength (σ-donation) | Enhanced | Increased electron availability on N atoms | tandfonline.com |
| HOMO-LUMO Gap | Reduced | Destabilization of HOMO | tandfonline.com |
| Intermolecular Interactions | Facilitates hydrogen-bonded networks | -NH₂ group acts as a hydrogen-bond donor | researchgate.netcmu.edu |
| Catalytic Activity | Can enhance activity | Increases nucleophilicity of the coordinated metal center | mdpi.com |
Mixed-Ligand Systems Incorporating this compound
The formation of mixed-ligand, or heteroleptic, complexes is a significant area of research in coordination chemistry. These systems, which involve a central metal ion coordinated to more than one type of ligand, often exhibit unique electronic, magnetic, and structural properties that differ from their homoleptic counterparts. The inclusion of ligands with distinct electronic and steric characteristics allows for the fine-tuning of the resulting complex's reactivity and physical behavior.
Bipyridine-based ligands are frequently employed in the construction of mixed-ligand systems due to their versatile coordination modes and the stability of the resulting metal complexes. researchgate.netnih.gov The introduction of a secondary ligand alongside a bipyridine derivative can lead to the formation of complexes with interesting properties for applications in catalysis, materials science, and photochemistry. oatext.commdpi.com
Despite the extensive research into the coordination chemistry of bipyridine analogues, a thorough investigation of mixed-ligand systems specifically incorporating This compound is not extensively documented in publicly available scientific literature. While numerous studies detail the synthesis and characterization of heteroleptic complexes containing the more common 2,2'-bipyridine (B1663995) isomer and various other functionalized bipyridines, specific research findings and detailed data for mixed-ligand complexes of this compound are scarce. primescholars.comresearchgate.netscispace.com
For instance, research on heteroleptic complexes of 2,2'-bipyridine with Schiff bases has shown that both ligands coordinate to the metal center, resulting in complexes with specific geometries, such as square-planar or octahedral. primescholars.comresearchgate.net The electronic properties of such complexes, as revealed by UV-Vis spectroscopy, often show bands corresponding to π→π* and n→π* transitions within the ligands, as well as charge transfer bands. nih.gov
Given the lack of specific experimental data for mixed-ligand complexes of this compound, a detailed discussion and data tables analogous to those available for other bipyridine isomers cannot be provided at this time. Future research in this area would be necessary to explore the synthesis, structure, and properties of these specific heteroleptic systems. Such studies would be valuable in understanding how the specific isomeric form and the presence of the amino group at the 5-position of the [2,4'-bipyridine] scaffold influence the formation and characteristics of mixed-ligand complexes.
Reactivity and Derivatization of 2,4 Bipyridin 5 Amine
Chemical Transformations of the Amine Group (e.g., Acylation, Alkylation, Imine Formation)
The primary amine group on the [2,4'-Bipyridin]-5-amine scaffold is a versatile handle for a variety of chemical modifications. It readily undergoes reactions typical of primary aromatic amines, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
Acylation: The amine group can be readily acylated to form the corresponding amide derivative. For instance, the reaction of this compound with acylating agents such as acyl chlorides or anhydrides yields N-([2,4'-Bipyridin]-5-yl)acetamide and related structures. smolecule.com This transformation is fundamental in medicinal chemistry for modifying a compound's physicochemical properties. Enamines, which are related structures formed from secondary amines, can also be acylated to form 1,3-dicarbonyl compounds after hydrolysis. wikipedia.org
Alkylation: Alkylation of the amine introduces alkyl substituents, a common strategy in the development of bioactive molecules. Modern synthetic methods, such as visible light photoredox catalysis, can activate sterically hindered primary amines for alkylation. nih.gov Another approach involves the N-alkylation of amines with alcohols, catalyzed by transition metal complexes like those of iridium, which proceeds through an initial alcohol oxidation followed by reductive amination of the intermediate aldehyde. acs.org
Imine Formation: As a primary amine, this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically a condensation process where a molecule of water is eliminated. masterorganicchemistry.com The formation of the C=N double bond of the imine is often reversible and can be catalyzed by acid. wikipedia.orgmasterorganicchemistry.com Imines are valuable intermediates themselves and can be reduced to form secondary amines in a process known as reductive amination. masterorganicchemistry.com
| Transformation | Reagent(s) | Product Type | Key Findings |
|---|---|---|---|
| Acylation | Acyl chlorides, Anhydrides | Amide | Forms a stable amide linkage, modifying electronic and solubility properties. smolecule.com |
| Alkylation | Alkyl halides, Alcohols with catalyst | Alkylated Amine | Can occur selectively at the NH₂ group; modern methods use photoredox or iridium catalysis. nih.govacs.org |
| Imine Formation | Aldehydes, Ketones | Imine (Schiff Base) | A condensation reaction that forms a C=N bond, often reversible and used in reductive amination. masterorganicchemistry.com |
Electrophilic and Nucleophilic Aromatic Substitution on the Bipyridine Core
The bipyridine core of this compound presents a unique reactivity landscape for aromatic substitution reactions, heavily influenced by the electron-withdrawing nature of the two nitrogen heteroatoms.
Nucleophilic Aromatic Substitution (SNAr): In contrast to EAS, the electron-deficient character of the pyridine (B92270) rings makes them susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at an activated position (ortho or para to a ring nitrogen). The synthesis of 3-aryloxy-pyridines can be achieved through SNAr reactions on precursors like 5-bromo-1,2,3-triazines, which generate a substituted pyridine ring. acs.org Mild, aqueous conditions for SNAr have been developed using polymeric additives, expanding the scope and environmental friendliness of these reactions. rsc.org For derivatives of this compound, a halogen placed at positions such as 3, 5, or 6' could potentially be displaced by a variety of nucleophiles.
Oxidative and Reductive Reactivity
The this compound molecule can undergo both oxidation and reduction at several sites, including the nitrogen atoms of the pyridine rings and the exocyclic amine group.
Oxidative Reactivity: The pyridine nitrogen atoms can be oxidized to form N-oxides. The primary amine group could potentially be oxidized to a nitro group under specific conditions, a transformation that has been observed in related amino-bipyridine systems. For example, the oxidation of methyl groups on a bipyridine scaffold to carboxylic acids has been achieved with potassium permanganate, and similar strong oxidizing conditions might affect the amine group. The oxidation of related bipyridine derivatives, such as [2,2'-Bipyridin]-5-OL, has also been studied.
Reductive Reactivity: The bipyridine rings can be reduced under certain conditions. A common transformation in bipyridine chemistry is the reduction of nitro-substituted precursors to the corresponding amines using methods like catalytic hydrogenation (e.g., with Pd/C) or chemical reductants. Bipyridinium salts, which can be formed by alkylating the pyridine nitrogens, undergo reversible one- and two-electron reductions to form stable radical cations and neutral species, a property exploited in electrochromic materials. frontiersin.orgrsc.org The reduction of a dicationic bipyridinium species generates a radical mono-cation where the unpaired electron is delocalized across the aromatic rings. rsc.org
Regioselective Functionalization Strategies
Achieving regioselectivity is a critical challenge in the synthesis of complex bipyridine derivatives. The inherent electronic properties of the this compound core must be carefully considered to direct reactions to the desired position.
Several strategies can be employed:
Utilizing Inherent Directing Effects: The amine group at the 5-position and the nitrogen atoms in the bipyridine core exert strong directing effects in both electrophilic and nucleophilic substitution reactions. Understanding these effects is key to predicting and controlling regioselectivity.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful tools for the regioselective synthesis of bipyridine derivatives. mdpi.comresearchgate.net By starting with a halogenated bipyridine amine, functional groups can be introduced with high precision. For example, a Suzuki-Miyaura coupling of a 2-bromopyridine (B144113) with a 4-pyridylboronic acid is a common method for forming the 2,4'-bipyridine (B1205877) core itself, which can then be further functionalized. vulcanchem.com
Radical Reactions: The Minisci reaction allows for the regioselective alkylation or acylation of electron-deficient nitrogen heterocycles like pyridine. mdpi.com This radical-based method typically functionalizes the positions ortho and para to the nitrogen atom (C2 and C4).
Protecting Groups and Stepwise Functionalization: In multi-step syntheses, protecting the reactive amine group allows for selective modifications on the bipyridine core. Subsequently, deprotection and reaction of the amine can be performed. This stepwise approach is crucial for avoiding undesired side reactions, such as during amidation, to ensure the synthesis of a single, desired isomer. vulcanchem.com For instance, enantiomerically pure vic-diamines with bipyridyl moieties have been synthesized via a regioselective aziridine (B145994) ring-opening, demonstrating precise control over functionalization. mdpi.com
Synthesis of Advanced Derivatives for Specific Applications
The this compound scaffold serves as a valuable starting material for the synthesis of advanced derivatives with applications in medicinal chemistry and materials science. The ability to selectively modify both the amine group and the bipyridine core allows for the fine-tuning of molecular properties.
Other advanced applications stem from the coordination properties of the bipyridine unit. Bipyridine derivatives are widely used as ligands in coordination chemistry to form stable complexes with transition metals. vulcanchem.comias.ac.in These complexes are utilized in catalysis, as photosensitizers, and in the construction of metal-organic frameworks (MOFs) and supramolecular structures. mdpi.comvulcanchem.comias.ac.in The amine group at the 5-position can be used to tether the bipyridine ligand to other molecules or surfaces, or to modulate the electronic properties of the resulting metal complex.
| Derivative Name/Class | Key Structural Features | Application | Reference |
|---|---|---|---|
| BMS-986176/LX-9211 | (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine | Medicinal Chemistry (AAK1 inhibitor for neuropathic pain) | researchgate.net |
| N-([2,4'-Bipyridin]-5-yl)acetamide | Acetylated amine group | Medicinal Chemistry (Kinase inhibitor candidate) | smolecule.com |
| Transition Metal Complexes | Bipyridine core coordinated to a metal ion (e.g., Ru, Pd, Ir) | Catalysis, Materials Science, Photosensitizers | vulcanchem.comresearchgate.net |
| Conjugated Oligomers | Linked bipyridinium units | Electrochromic Devices, Molecular Electronics | rsc.org |
Photophysical and Electrochemical Properties of 2,4 Bipyridin 5 Amine Complexes
Electronic Absorption and Emission Characteristics
The electronic absorption spectra of transition metal complexes provide fundamental insights into their electronic structure. For complexes of [2,4'-Bipyridin]-5-amine, a series of electronic transitions are expected, primarily categorized as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π-π*) transitions. libretexts.org
The absorption spectra of these complexes are anticipated to be dominated by intense MLCT bands in the visible region, a hallmark of many transition metal-bipyridine complexes. msu.edu These transitions involve the promotion of an electron from a metal-centered d-orbital to a π* orbital of the bipyridine ligand. The energy of these MLCT bands is sensitive to the nature of the metal ion, its oxidation state, and the coordination environment. fiveable.me The presence of the electron-donating amino group on the bipyridine ligand is expected to raise the energy of the ligand's π orbitals, potentially leading to a red-shift of the MLCT absorption bands compared to complexes with unsubstituted bipyridine.
In addition to MLCT bands, higher energy absorptions in the ultraviolet region are expected, corresponding to π-π* transitions localized on the this compound ligand. acs.org The exact positions of these bands will be influenced by the coordination to the metal center.
Upon photoexcitation, many bipyridine complexes exhibit luminescence, typically phosphorescence from a triplet MLCT (³MLCT) excited state. nih.gov The emission characteristics of this compound complexes will be highly dependent on the metal ion. For instance, ruthenium(II) and osmium(II) complexes are well-known for their strong room-temperature phosphorescence. nih.gov The emission wavelength is expected to be influenced by the energy of the ³MLCT state, which in turn is affected by the electronic properties of the this compound ligand. The amino substituent may lead to lower energy emission compared to analogous complexes with unsubstituted bipyridine.
The quantum yield and lifetime of the emission are critical parameters that are sensitive to both radiative and non-radiative decay pathways. Non-radiative decay can be influenced by factors such as the rigidity of the complex and the energy gap between the excited state and the ground state. nih.gov
Table 1: Illustrative Electronic Absorption and Emission Data for Related Amino-Substituted Bipyridine and Phenanthroline Complexes
| Complex/Ligand | Absorption λmax (nm) | Emission λem (nm) | Solvent |
| 5-amino-1,10-phenanthroline | - | - | - |
| [Ru(5-amino-1,10-phenanthroline)3]2+ | 450 (MLCT) | 620 | Acetonitrile |
| 2-(4'-aminophenyl)-1H-imidazo-[4,5-c]pyridine | ~350 (π-π) | Varies with solvent | Various |
| α-biphenylamino-2,2′-bipyridines | 350-400 (π-π) | 443-505 | THF |
Excited State Dynamics and Energy Transfer Processes
Following photoexcitation into the MLCT or π-π* absorption bands, a series of rapid dynamic processes occur. In many transition metal complexes, ultrafast intersystem crossing from the initially populated singlet excited state to a triplet state is highly efficient, often with a quantum yield approaching unity. nih.gov For this compound complexes, the dominant triplet state is expected to be of ³MLCT character.
The lifetime of this ³MLCT state is a crucial property, determining the feasibility of its use in applications such as photocatalysis or sensing. The decay of the excited state can occur through radiative (phosphorescence) and non-radiative pathways. Non-radiative decay can be influenced by temperature, the solvent environment, and the presence of quenchers. nih.gov In some cases, the excited state may undergo further reactions, such as ligand dissociation or energy transfer.
Energy transfer processes can occur if other chromophores are present in the molecular system or in solution. For instance, intramolecular energy transfer from a ligand-localized excited state to a lower-lying MLCT state is a common de-excitation pathway. rsc.org The efficiency of such energy transfer processes depends on the energy levels of the involved states and the coupling between them.
Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) Transitions
The photophysical properties of this compound complexes are fundamentally governed by the nature of their low-lying excited states, which are typically either of MLCT or ligand-centered (LC) character.
Metal-to-Ligand Charge Transfer (MLCT) transitions are characterized by the movement of electron density from the metal center to the ligand. libretexts.org In the case of this compound complexes, this would involve the promotion of a d-electron from the metal to a π* orbital of the bipyridine ligand. The energy of the MLCT transition is highly tunable by modifying the metal, its oxidation state, and the substituents on the ligand. mdpi.com The electron-donating amino group in this compound is expected to increase the electron density on the bipyridine ring system, thereby lowering the energy of the π* orbitals and causing a red-shift in the MLCT absorption and emission bands. researchgate.net
Ligand-Centered (LC) transitions, specifically π-π* transitions, are localized on the this compound ligand itself. These transitions are typically observed at higher energies (in the UV region) compared to MLCT transitions. acs.org Upon coordination to a metal, the energies of these LC transitions can be perturbed. In some cases, the lowest-lying triplet excited state may be of ³LC character rather than ³MLCT. This is more common in complexes with ligands that have extended π-systems or in complexes where the MLCT state is at a relatively high energy. The nature of the lowest excited state (³MLCT vs. ³LC) has a profound impact on the photophysical properties, such as the emission lifetime and sensitivity to the environment. electronicsandbooks.com
In certain complexes, there can be significant mixing between the MLCT and LC excited states, leading to states with a hybrid character. electronicsandbooks.com This mixing can influence the radiative and non-radiative decay rates of the excited state.
Redox Properties and Electrochemistry of this compound Complexes
The electrochemical behavior of this compound complexes is expected to be rich, featuring both metal-centered and ligand-centered redox processes. Cyclic voltammetry is a powerful technique to probe these processes.
Metal-Centered Redox Processes: The metal ion in a this compound complex can typically be oxidized or reduced. The potential at which these processes occur is highly dependent on the coordination environment. rsc.org The electron-donating nature of the amino group on the this compound ligand is expected to increase the electron density at the metal center. This should make the metal more susceptible to oxidation, resulting in a lower oxidation potential compared to complexes with unsubstituted bipyridine. nih.gov
Ligand-Centered Redox Processes: The this compound ligand itself can undergo reduction by accepting electrons into its low-lying π* orbitals. Bipyridine ligands are known to be able to accept multiple electrons in sequential one-electron steps. acs.org The reduction potentials of the ligand will be influenced by the nature of the coordinated metal ion. Additionally, the amino group, being an oxidizable functionality, may introduce an irreversible oxidation wave at positive potentials.
The reversibility of the redox processes is an important aspect. Reversible redox waves are indicative of stable oxidized or reduced species on the timescale of the cyclic voltammetry experiment. nih.gov The stability of these species is crucial for applications in areas such as electrocatalysis and molecular electronics.
Table 2: Illustrative Redox Potential Data for Related Bipyridine Complexes
| Complex | Redox Couple | Potential (V vs. Fc/Fc+) |
| [Fe(BDI)]0 (BDI = bipyridine-diimine) | [BDI]0/[BDI]•- | -1.17 |
| [BDI]•-/[BDI]2- | -1.33 | |
| [BDI]2-/[BDI]3- | -1.96 | |
| [Cu(bpy)2]+ (bpy = 2,2'-bipyridine) | Cu(I)/Cu(II) | ~0.27 (in DCM vs. Ag/AgCl) |
Note: This table presents data for related bipyridine complexes to illustrate the types of redox processes observed. Potentials are highly dependent on the specific complex, solvent, and reference electrode. rsc.orgacs.org
Influence of Coordination Environment and Substituent Effects on Photophysical Behavior
Coordination Environment: The nature of the metal ion has a dramatic effect. For example, d6 metal ions like Ru(II) and Ir(III) often form highly luminescent complexes, while d10 ions like Zn(II) may lead to complexes where the emission is more ligand-based. The geometry of the complex (e.g., octahedral, tetrahedral) also plays a crucial role in determining the d-orbital splitting and, consequently, the energies of the MLCT states. fiveable.me
Substituent Effects: The amino group at the 5-position of the this compound ligand is a key substituent that will significantly modulate the photophysical properties. As an electron-donating group, it is expected to:
Red-shift absorption and emission: By raising the energy of the π orbitals of the ligand, the energy gap for both MLCT and π-π* transitions is reduced. researchgate.net
Influence redox potentials: The increased electron density on the ligand and metal center will make oxidation easier and reduction more difficult. mdpi.com
Alter excited-state lifetimes: The energy of the excited state can influence the rate of non-radiative decay, thereby affecting the emission lifetime.
The position of the substituent is also critical. An amino group at the 5-position is in conjugation with the π-system of the pyridine (B92270) ring, leading to a strong electronic effect. The asymmetric nature of the this compound ligand, with one substituted and one unsubstituted pyridine ring, may also lead to interesting photophysical phenomena, such as directional charge transfer in the excited state.
Applications in Catalysis Utilizing 2,4 Bipyridin 5 Amine Ligands
Homogeneous Catalysis Mediated by [2,4'-Bipyridin]-5-amine Complexes
Complexes of this compound with transition metals are effective homogeneous catalysts for a range of organic transformations. The ability to modify the ligand structure allows for the optimization of catalyst performance in terms of activity, selectivity, and stability.
While specific examples detailing the use of this compound in oxidation and reduction catalysis are not prevalent in the reviewed literature, the broader class of bipyridine ligands is extensively used in such reactions. The electronic properties of the amine substituent on the this compound ligand can be expected to influence the redox potential of the metal center, thereby modulating its catalytic activity in oxidation and reduction processes. For instance, the amine group can act as a proton shuttle, facilitating the formation of metal hydride intermediates crucial for certain reduction pathways. acs.org The reactivity of tertiary amines in photochemical systems is complex and can lead to the formation of reactive intermediates like α-amino radicals and iminium ions through processes such as single-electron oxidation and C–H abstraction. acs.org
Amine radical cations, generated through one-electron oxidation of amines under visible light photoredox conditions, are highly useful reactive intermediates in amine synthesis. beilstein-journals.org These intermediates can undergo various reactions, including hydrogen atom abstraction to form iminium ions, which are key in many reductive transformations. beilstein-journals.org
Complexes derived from bipyridine ligands are instrumental in catalyzing the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental processes in organic synthesis. nih.govresearchgate.net A notable application is in photocatalytic radical [4+2] cyclization reactions. For instance, a simple bipyridine catalyst has been effectively used in the cyclization of N-aryl-α-amino acids with various alkenes to produce polysubstituted tetrahydroquinolines. nih.gov This process operates under mild conditions and demonstrates broad substrate scope. nih.gov
The mechanism of such transformations often involves the generation of radical intermediates from the amine precursors. nih.gov These catalytic systems are valuable for creating complex molecular architectures from readily available starting materials.
| Catalyst System | Reactants | Product | Reaction Type | Reference |
| Simple bipyridine | N-aryl-α-amino acids, Alkenes | Polysubstituted tetrahydroquinolines | Photocatalytic radical [4+2] cyclization | nih.gov |
The development of chiral ligands based on the bipyridine scaffold is a significant area of research for asymmetric catalysis. While direct studies on this compound in this context are limited, the principles of ligand design for enantioselective transformations are well-established. Chiral amines are widely used as catalysts to achieve high levels of asymmetric induction in the formation of C-C and C-X bonds. researchgate.net
The introduction of chirality into the this compound framework, for example, by modifying the amine group or attaching chiral auxiliaries, could lead to catalysts capable of mediating enantioselective reactions. Such catalysts could be employed in a variety of transformations, including asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. The judicious selection of chiral co-catalysts in conjunction with Lewis acids like B(C6F5)3 has been shown to be effective in promoting enantioselective transformations. mdpi.com
Photocatalysis and Photo-Redox Catalysis
The photophysical properties of bipyridine metal complexes make them excellent candidates for photocatalysis and photo-redox catalysis. Upon absorption of light, these complexes can be excited to long-lived triplet states, which are both stronger oxidants and reductants than their ground states. This property allows them to mediate a wide range of chemical transformations through single-electron transfer (SET) processes.
The amine group in this compound can play a crucial role in these processes. Amines are often used as sacrificial electron donors to regenerate the active photocatalyst. beilstein-journals.org Furthermore, the amine itself can be oxidized to a radical cation, which can then participate in subsequent chemical reactions, leading to the formation of new bonds. acs.orgbeilstein-journals.org For example, visible-light photoredox catalysis has been employed for the α-functionalization of amines. acs.org
A study demonstrated a photocatalytic radical [4+2] cyclization of N-aryl-α-amino acids with alkenes using a simple bipyridine as the catalyst, highlighting the utility of this class of compounds in photo-redox catalysis. nih.gov
Heterogeneous Catalytic Systems
Immobilizing homogeneous catalysts onto solid supports to create heterogeneous systems offers several advantages, including ease of catalyst separation and recycling. The amine functionality of this compound provides a convenient handle for covalent attachment to various support materials, such as silica, polymers, or metal-organic frameworks (MOFs).
For example, bipyridine-functionalized organosilica nanotubes have been used to create molecular heterogeneous catalysts. nih.gov These materials, after metallation with iridium complexes, have shown enhanced activity and durability in C–H bond oxidation and borylation reactions compared to their homogeneous counterparts. nih.gov The improved performance is attributed to the isolation of active sites and efficient mass transport within the nanotube structure. nih.gov
Similarly, covalent-organic frameworks (COFs) containing bipyridine units have been decorated with palladium to create efficient heterogeneous catalysts for the functionalization of C-H bonds. unt.edu
| Support Material | Metal | Catalytic Application | Key Advantages | Reference |
| Organosilica Nanotubes | Iridium | C-H oxidation, C-H borylation | Enhanced activity, durability, catalyst recovery | nih.gov |
| Covalent-Organic Frameworks | Palladium | Regioselective C-H functionalization | Recyclability, reusability | unt.edu |
Catalyst Design and Ligand Optimization for Enhanced Performance
The performance of a catalyst is critically dependent on the design of the ligand. For this compound-based catalysts, optimization can be achieved by modifying both the steric and electronic properties of the ligand.
Electronic Effects: The electron-donating nature of the amine group at the 5-position increases the electron density on the bipyridine core, which can enhance the stability of the metal complex. Further modifications to the amine, such as alkylation or arylation, can fine-tune the electronic properties of the ligand and, consequently, the reactivity of the metal center.
Steric Effects: The introduction of bulky substituents on the bipyridine framework can influence the selectivity of the catalytic reaction by controlling the access of substrates to the metal center. This is particularly important in asymmetric catalysis, where steric hindrance can dictate the stereochemical outcome of the reaction.
A systematic approach to ligand design involves synthesizing a library of ligands with varied electronic and steric properties and evaluating their performance in a target catalytic reaction. Computational methods can also be employed to predict the effect of ligand modifications on catalyst performance, thereby guiding the synthetic efforts. bris.ac.uk
Applications in Materials Science Incorporating 2,4 Bipyridin 5 Amine
Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The specific geometry and functionality of the organic linker are crucial in determining the final structure and properties of the resulting framework. While extensive research has been conducted on MOFs and coordination polymers using symmetric bipyridine ligands like 4,4'-bipyridine (B149096) and 2,2'-bipyridine (B1663995), the utilization of asymmetrically substituted derivatives such as [2,4'-Bipyridin]-5-amine is a more specialized area of investigation.
The presence of the amino group in this compound introduces a site for post-synthetic modification, allowing for the tuning of the framework's properties after its initial construction. Amine-functionalized MOFs have shown enhanced performance in applications such as CO2 capture and catalysis due to the basic nature of the amine group. researchgate.net The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the metal salt and the bipyridine ligand are reacted in a suitable solvent at elevated temperatures. mdpi.comrsc.org The resulting crystal structures can range from one-dimensional chains to complex three-dimensional networks. researchgate.netwikipedia.orgmdpi.com
Table 1: Examples of Bipyridine-Based Coordination Polymers and MOFs
| Compound/Framework Name | Metal Ion | Bipyridine Ligand | Dimensionality | Reference |
| Not Specified | Mn(II) | 2,2'-bipyridyl derivatives | Not Specified | polysciences.com |
| Not Specified | Mn(II), Zn(II) | 2,2′-bipyridine-5,5′-dicarboxylic acid | 3D | researchgate.net |
| Not Specified | Various Transition Metals | Bipyridine and Phenanthroline derivatives | Not Specified | acs.org |
Note: This table includes examples of related bipyridine-based structures to illustrate general principles, as specific data for this compound is limited in publicly available research.
Development of Luminescent and Optoelectronic Materials
The conjugated π-system of the bipyridine core in this compound makes it a promising candidate for the development of luminescent and optoelectronic materials. Coordination of the bipyridine nitrogen atoms to metal centers, particularly lanthanides and transition metals, can lead to the formation of complexes with interesting photophysical properties. researchgate.netchemscene.com The amino group can further influence the electronic properties of the molecule, potentially leading to tunable emission wavelengths and enhanced quantum yields.
Research in this area often focuses on the synthesis of coordination polymers where the bipyridine ligand acts as a sensitizer, absorbing light and transferring the energy to the metal center, which then emits light. evitachem.com The development of such materials is relevant for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. While specific studies on the luminescent properties of materials incorporating this compound are not widely reported, the general principles derived from other amine-functionalized bipyridine systems suggest its potential in this field. For instance, studies on 2-(4-Aryl-5-cyano-[2,2′-bipyridin]-6(1H)-ylidene)malononitriles have shown intense photoluminescence in the solid state. researchgate.netnih.gov
Smart Materials and Stimuli-Responsive Systems
Smart materials are designed to respond to external stimuli such as pH, temperature, light, or the presence of specific chemical species. The amine group in this compound provides a handle for creating stimuli-responsive systems. For example, the basicity of the amine allows for pH-responsive behavior, where the protonation state of the amine can alter the material's properties. This can be exploited in drug delivery systems where a change in pH triggers the release of a therapeutic agent. mdpi.comacs.org
Furthermore, the bipyridine unit itself can be involved in photo-responsive processes. Photochromic coordination polymers based on bipyridine derivatives have been reported to exhibit changes in color and magnetic properties upon light irradiation. nih.govrsc.orgrsc.org While direct examples using this compound are scarce, the fundamental concepts suggest its potential for incorporation into smart materials and stimuli-responsive systems.
Polymer-Based Materials and Grafted Polymers
The amine functionality of this compound makes it a valuable monomer or grafting agent for the synthesis of functional polymers. Amine functional polymers are widely used in various applications due to their reactive nature. polysciences.combezwadabiomedical.comresearchgate.net this compound can be incorporated into polymer backbones through condensation polymerization or grafted onto existing polymer chains.
Grafting is a technique used to modify the surface and bulk properties of polymers. nih.govnih.govambeed.com By grafting this compound onto a polymer, the resulting material can gain new functionalities, such as metal-ion binding capabilities, altered solubility, or enhanced adhesive properties. The "grafting to" method, where pre-synthesized amine-containing molecules are attached to a polymer backbone, is a common approach. This method allows for good control over the grafting density and the properties of the final material.
Supramolecular Assemblies and Architectures
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined assemblies. Hydrogen bonding is a key interaction in directing the self-assembly of molecules. The amine group and the pyridine (B92270) nitrogen atoms of this compound can act as both hydrogen bond donors and acceptors, enabling the formation of intricate supramolecular architectures. mdpi.comrsc.orgchemrxiv.org
Studies on related bipyridine and amine-containing molecules have demonstrated their ability to form one-, two-, and three-dimensional networks through hydrogen bonding. mdpi.comrsc.org These assemblies can exhibit interesting properties, such as the ability to encapsulate guest molecules or to form gels. The specific arrangement of hydrogen bonding sites in this compound can lead to the formation of unique supramolecular motifs and extended structures. rsc.orgwikipedia.org
Table 2: Potential Supramolecular Interactions Involving this compound
| Interaction Type | Donor/Acceptor Sites on this compound | Potential Assembled Structures |
| Hydrogen Bonding | Amine group (donor), Pyridine nitrogens (acceptor) | Chains, sheets, 3D networks |
| π-π Stacking | Bipyridine aromatic rings | Stacked columnar structures |
| Metal Coordination | Pyridine nitrogens | Coordination polymers, discrete complexes |
Note: This table outlines potential interactions based on the chemical structure of this compound and principles from related systems.
Applications in Biological and Medicinal Chemistry of 2,4 Bipyridin 5 Amine Derivatives
Development of Enzyme Inhibitors (e.g., Kinase Inhibition, AAK1 inhibitors)
Derivatives of [2,4'-Bipyridin]-5-amine have been successfully developed as potent and selective enzyme inhibitors, particularly targeting kinases, which are crucial regulators of cellular processes. A prominent example is the development of inhibitors for Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase identified as a promising target for the treatment of neuropathic pain. dcu.ieuky.edu
Research in this area led to the discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine , also known as BMS-986176 and LX-9211 . uky.edunih.gov This compound emerged from a lead optimization program that began with a biaryl amide series and evolved into a novel class of bi(hetero)aryl ethers to improve drug-like properties. dcu.ie BMS-986176/LX-9211 was identified as a highly potent, selective, and orally active AAK1 inhibitor with excellent penetration into the central nervous system (CNS). uky.edunih.gov
The inhibitory potency of this derivative was confirmed through multiple assays. In a biochemical enzyme assay, it demonstrated an IC₅₀ of 2 nM against the human AAK1 kinase domain. crimsonpublishers.com Further studies in cellular assays confirmed its ability to inhibit the phosphorylation of the AAK1 substrate, the μ2 subunit of the adaptor protein 2 (AP-2) complex. nih.govnih.govarchive.org The compound's high selectivity for AAK1 over other kinases is a critical attribute, minimizing the potential for off-target effects.
Preclinical studies in rodent models of neuropathic pain demonstrated the excellent efficacy of BMS-986176/LX-9211. uky.edu Its ability to effectively cross the blood-brain barrier was evidenced by a high average brain-to-plasma ratio of 20 in rats, ensuring that it could reach its target in the spinal cord. uky.edunih.gov Based on its strong preclinical data, favorable pharmacokinetic profile, and acceptable toxicity, BMS-986176/LX-9211 advanced into human clinical trials. uky.edu Phase I trials showed good human pharmacokinetics, and the compound has progressed to Phase II clinical trials for diabetic peripheral neuropathic pain and postherpetic neuralgia. uky.edunih.gov Recent results from the RELIEF-DPN 1 Phase 2 study showed that LX-9211 achieved a statistically significant reduction in average daily pain score compared to placebo at week 6 in the low-dose group. juniperpublishers.comcmu.edunih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Target | Adaptor-Associated Kinase 1 (AAK1) | dcu.ieuky.edu |
| Inhibitory Potency (IC₅₀) | 2 nM (biochemical enzyme assay) | crimsonpublishers.com |
| Key Structural Feature | This compound core within a bi(hetero)aryl ether structure | uky.edu |
| Key Application | Treatment of neuropathic pain | dcu.ienih.gov |
| CNS Penetration | Excellent; average brain to plasma ratio of 20 in rats | uky.edunih.gov |
| Clinical Trial Status | Completed Phase I; in Phase II for diabetic peripheral neuropathic pain and postherpetic neuralgia | uky.edumdpi.com |
Metal-Chelating Agents for Biological Probes and Imaging
The bipyridine motif is well-known in coordination chemistry for its ability to chelate metal ions. This property is frequently exploited to create metal complexes for various applications, including biological probes and imaging agents. For instance, ruthenium(II) polypyridyl complexes are widely studied for their luminescent properties and are used as probes for biological materials. dcu.ie However, while the broader class of bipyridine-containing ligands is extensively used for these purposes, specific research detailing derivatives of the this compound scaffold as metal-chelating agents for biological probes or imaging is not extensively documented in the available scientific literature. The focus of research on this particular isomer has been predominantly directed towards its application as a scaffold for enzyme inhibitors.
Bioinorganic Chemistry Applications
Bioinorganic chemistry investigates the role of metals in biology. Bipyridine ligands are staples in this field, forming stable complexes with a variety of transition metals that can be used to model metalloenzyme active sites, study DNA interactions, or develop metal-based therapeutics. nih.gov The functionalization of the bipyridine core, such as with an amine group, can modulate the electronic properties and steric environment of the resulting metal complex, influencing its reactivity and biological interactions. Despite the potential for the amine group on the this compound scaffold to serve as a coordination site or a point for further functionalization, specific applications of its metal complexes within the field of bioinorganic chemistry are not prominently featured in current research literature, which has largely concentrated on other areas of its medicinal chemistry potential.
Scaffold for Pharmaceutical Lead Discovery
A "privileged scaffold" is a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme target. The pyridine (B92270) ring is considered an attractive and privileged scaffold in drug design, and its derivatives are integral to numerous approved drugs. mdpi.com
The this compound core has proven to be a highly effective scaffold for pharmaceutical lead discovery. dcu.ieuky.edu The successful development of the AAK1 inhibitor BMS-986176/LX-9211 serves as a compelling case study. uky.edunih.gov In this instance, the this compound structure acts as the central anchor, providing a rigid and defined orientation for the substituents that interact with the kinase's ATP-binding pocket.
The key advantages of this scaffold include:
Structural Rigidity and Defined Geometry: The bipyridine core holds appended functional groups in specific spatial orientations, which is crucial for achieving high-affinity and selective binding to a biological target.
Versatile Functionalization: The amine group at the 5-position and various positions on both pyridine rings can be readily modified. This allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. nih.govarchive.org In the discovery of BMS-986176, the core was elaborated into a bi(hetero)aryl ether, demonstrating its synthetic tractability. dcu.ieuky.edu
Favorable Physicochemical Properties: Derivatives of this scaffold have been shown to possess drug-like properties, including the potential for oral bioavailability and CNS penetration, which are critical for treating neurological conditions. uky.edursc.org
The journey of BMS-986176/LX-9211 from a high-throughput screening hit to a Phase II clinical candidate underscores the utility of the this compound framework as a foundational element in modern drug discovery. nih.govmdpi.com Its success validates this particular bipyridine isomer as a privileged scaffold for identifying and optimizing novel therapeutic agents, particularly for complex targets like kinases.
Theoretical and Computational Investigations of 2,4 Bipyridin 5 Amine
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Spectra
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the electronic structure and predicting the spectroscopic properties of molecules like [2,4'-Bipyridin]-5-amine. These methods offer a balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules.
DFT calculations can be employed to determine the optimized ground-state geometry of this compound, providing key information on bond lengths, bond angles, and dihedral angles. From the optimized geometry, a wealth of electronic properties can be derived. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and the kinetic stability of the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO may be distributed across the bipyridine backbone.
TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. biorxiv.org This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions. The nature of these transitions, including their oscillator strengths, provides a detailed picture of the molecule's photophysical properties. For instance, in aminopyridine derivatives, the amino group can lead to intramolecular charge transfer (ICT) transitions, which are often sensitive to the solvent environment. nih.gov
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Parameter | Value | Description |
| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital energy, indicative of electron-donating ability. |
| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicative of electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | A measure of the polarity of the molecule. |
| λmax (calculated) | 320 nm | Wavelength of maximum absorption in the UV-Vis spectrum, corresponding to the main electronic transition. |
| Oscillator Strength (f) | 0.45 | A measure of the intensity of the electronic transition. |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are employed to study the conformational dynamics and intermolecular interactions of molecules in a condensed phase, such as in solution. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the potential energy surface and the identification of stable conformations and their relative populations.
For a molecule like this compound, which has a rotational degree of freedom around the single bond connecting the two pyridine (B92270) rings, MD simulations can reveal the preferred dihedral angle and the energy barrier for rotation between different conformations. The conformational flexibility of bipyridine ligands is known to be influenced by their environment, including interactions with solvent molecules or metal ions in coordination complexes. researchgate.net
MD simulations can also be used to study the interactions of this compound with other molecules, such as solvent molecules or biological macromolecules. By analyzing the radial distribution functions and hydrogen bonding patterns, one can gain a detailed understanding of the solvation shell around the molecule and the specific interactions that govern its solubility and behavior in solution. nih.gov This is particularly relevant for understanding how the amino group and the nitrogen atoms of the pyridine rings participate in hydrogen bonding.
Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound in Water (Illustrative Data)
| Parameter | Value/Observation | Significance |
| Average Py-Py Dihedral Angle | 35° | Indicates a non-planar average conformation in solution. |
| Rotational Energy Barrier | 3.2 kcal/mol | The energy required for rotation around the C-C bond linking the pyridine rings. |
| Average Number of Water Molecules in First Solvation Shell | 18 | Provides insight into the hydration of the molecule. |
| Hydrogen Bond Lifetime (Amino group - Water) | 2.5 ps | Indicates the stability of hydrogen bonds involving the amino group. |
Computational Design and Prediction of Novel this compound Derivatives and Complexes
Computational methods are a cornerstone of modern materials and drug discovery, enabling the in-silico design and screening of novel molecules with desired properties. Starting from the this compound scaffold, computational techniques can be used to predict the properties of a vast library of derivatives and coordination complexes.
By systematically modifying the this compound structure with different functional groups, it is possible to tune its electronic and steric properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO-LUMO gap, redox potentials, and spectroscopic properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate these calculated properties with experimentally observed activities, such as catalytic efficiency or biological activity. nih.govrsc.org
Furthermore, computational methods are extensively used to design and study the properties of metal complexes involving bipyridine-based ligands. researchgate.netnih.gov DFT calculations can predict the geometry of coordination complexes of this compound with various transition metals, as well as their electronic structure, magnetic properties, and reactivity. acs.orgnih.gov This is crucial for the development of new catalysts, sensors, and photofunctional materials. For instance, the binding energy of the ligand to a metal center can be calculated to assess the stability of the complex.
Table 3: Predicted Properties of a Hypothetical Designed Derivative: 5-Nitro-[2,4'-Bipyridin]-5-amine (Illustrative Data)
| Property | This compound (Parent) | 5-Nitro-[2,4'-Bipyridin]-5-amine (Derivative) | Rationale for Change |
| HOMO-LUMO Gap | 4.6 eV | 3.9 eV | The electron-withdrawing nitro group lowers the LUMO energy, reducing the gap. |
| Redox Potential | +0.8 V | +1.1 V | The nitro group makes the molecule more difficult to oxidize. |
| λmax | 320 nm | 355 nm | The extended conjugation and charge transfer character can lead to a red-shift in the absorption spectrum. |
| Metal Binding Affinity (e.g., to Ru(II)) | -25 kcal/mol | -22 kcal/mol | The electron-withdrawing group can slightly decrease the electron density on the nitrogen atoms, potentially weakening the metal-ligand bond. |
Note: This table contains illustrative data to demonstrate the principles of computational design. The values are hypothetical and intended to show expected trends upon substitution.
Elucidation of Reaction Mechanisms and Catalytic Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates that are often difficult to characterize experimentally. wisc.edu For reactions involving this compound, either as a reactant or as a ligand in a catalyst, DFT calculations can be used to map out the potential energy surface of the reaction.
By locating the transition state structures and calculating the activation energies, it is possible to determine the most favorable reaction pathway. osti.gov This is particularly valuable in catalysis, where understanding the catalytic cycle is essential for optimizing the catalyst's performance. For instance, if this compound is used as a ligand in a transition metal catalyst, computational studies can help to elucidate the role of the ligand in different steps of the catalytic cycle, such as oxidative addition, reductive elimination, and substrate binding. nih.govnih.gov
Isotope effects and the influence of solvent on the reaction mechanism can also be investigated computationally. By modeling the reaction in the presence of explicit solvent molecules, it is possible to account for the specific interactions that can influence the energetics of the reaction. This level of detail can provide a comprehensive understanding of the factors that control the reactivity and selectivity of chemical transformations involving this compound.
Future Perspectives and Emerging Research Avenues for 2,4 Bipyridin 5 Amine
Integration into Advanced Functional Systems
The integration of [2,4'-Bipyridin]-5-amine into advanced functional systems represents a burgeoning area of research. Its unique structural and electronic characteristics make it a promising candidate for a variety of applications, from optoelectronics to catalysis.
Future research is likely to focus on the incorporation of this compound as a key building block in the synthesis of novel metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . The non-symmetrical nature of the ligand could lead to the formation of frameworks with unique topologies and pore environments, which are highly sought after for applications in gas storage, separation, and heterogeneous catalysis.
In the realm of optoelectronics , derivatives of this compound are being explored as components of dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) . The amino group can be functionalized to tune the electronic properties of the molecule, influencing its light-harvesting capabilities and charge-transfer characteristics. The development of π-conjugated derivatives, in particular, holds promise for enhancing the performance of such devices. nih.govmdpi.com
Furthermore, the ability of the bipyridine moiety to act as a ligand for transition metals suggests potential applications in catalysis . researchgate.net Ruthenium complexes bearing bipyridine ligands, for instance, have shown catalytic activity in various organic transformations. researchgate.net The specific coordination geometry and electronic environment provided by this compound could lead to the development of catalysts with novel reactivity and selectivity.
| Functional System | Potential Role of this compound | Emerging Research Focus |
| Metal-Organic Frameworks (MOFs) | Asymmetric organic linker | Unique network topologies, gas separation, catalysis |
| Covalent Organic Frameworks (COFs) | Monomer with defined geometry | Porous materials with tailored functionalities |
| Dye-Sensitized Solar Cells (DSSCs) | Component of sensitizer dyes | Enhanced light harvesting and charge transfer |
| Organic Light-Emitting Diodes (OLEDs) | Host or emissive material | Tunable optoelectronic properties |
| Homogeneous Catalysis | Ligand for transition metal catalysts | Novel reactivity and selectivity in organic synthesis |
Exploration of Novel Synthetic Paradigms
The development of efficient and versatile synthetic routes to this compound and its derivatives is crucial for unlocking its full potential. While traditional cross-coupling reactions have been the mainstay for bipyridine synthesis, emerging paradigms are focused on improving efficiency, sustainability, and access to a wider range of functionalized analogs. nih.govmdpi.com
Modern Cross-Coupling Methodologies : Future synthetic efforts will likely concentrate on the application of advanced cross-coupling reactions, such as Suzuki-Miyaura , Stille , and Negishi couplings , to construct the [2,4'-bipyridine] core. mdpi.compreprints.org Research into more sustainable and user-friendly catalytic systems, including those that operate in environmentally benign solvents or employ reusable catalysts, is a key trend. mdpi.com
Direct C-H Arylation : A particularly promising avenue is the use of direct C-H arylation strategies. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and step-efficient synthesis. Developing selective C-H functionalization methods for the pyridine (B92270) rings in the presence of the amine group will be a significant area of investigation.
Microwave-Assisted Synthesis : The use of microwave irradiation to accelerate reaction times and improve yields is another area of growing interest. This technique has the potential to streamline the synthesis of this compound derivatives, making them more accessible for various applications.
Flow Chemistry : The application of flow chemistry could offer advantages in terms of scalability, safety, and process control for the synthesis of this compound and its derivatives. Continuous flow processes can enable precise control over reaction parameters, leading to higher purity and more consistent product quality.
| Synthetic Paradigm | Advantages | Future Research Direction |
| Advanced Cross-Coupling | High efficiency and functional group tolerance | Development of sustainable catalytic systems |
| Direct C-H Arylation | Atom and step economy | Selective functionalization of pyridine rings |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of reaction conditions for diverse derivatives |
| Flow Chemistry | Scalability, safety, process control | Development of continuous manufacturing processes |
Addressing Challenges in Specific Application Domains
While the future of this compound appears promising, several challenges need to be addressed to realize its full potential in specific application domains.
In the field of catalysis , a primary challenge is the potential for the bipyridine ligand to strongly coordinate with the metal center, which can sometimes lead to catalyst inhibition or decomposition. preprints.org Future research will need to focus on designing ligands with optimized steric and electronic properties to modulate the metal-ligand interaction and enhance catalytic turnover. The presence of the amino group on the this compound backbone could be leveraged to create bifunctional catalysts where the amine participates in the catalytic cycle. acs.org
For applications in materials science , particularly in electronic devices, the stability and processability of this compound-based materials are critical. Ensuring long-term operational stability under various environmental conditions is a key hurdle. Research into the design of robust derivatives with improved thermal and photochemical stability will be essential.
In the context of medicinal chemistry , a significant challenge lies in understanding the structure-activity relationships (SAR) of this compound derivatives. nih.gov Identifying specific biological targets and optimizing the compound's pharmacokinetic and pharmacodynamic properties will require extensive screening and medicinal chemistry efforts. The aminopyridine motif has shown potential as an inhibitor for enzymes like BACE1, suggesting a possible direction for future investigation. researchgate.net
| Application Domain | Key Challenge | Future Research Focus |
| Catalysis | Catalyst inhibition and stability | Ligand design for optimal metal-ligand interaction, bifunctional catalysis |
| Materials Science | Stability and processability of materials | Design of robust derivatives with enhanced thermal and photochemical stability |
| Medicinal Chemistry | Understanding structure-activity relationships | Target identification, optimization of pharmacokinetic and pharmacodynamic properties |
Interdisciplinary Research Directions
The multifaceted nature of this compound necessitates a highly interdisciplinary research approach to fully explore its potential. Collaborations between synthetic chemists, materials scientists, physicists, and biologists will be crucial for driving innovation.
Computational Chemistry and Materials Design : The use of computational modeling and simulation will play a pivotal role in predicting the properties of new this compound derivatives and guiding experimental efforts. Density Functional Theory (DFT) calculations can provide insights into the electronic structure, optical properties, and reactivity of these molecules, accelerating the discovery of new functional materials. nih.gov
Supramolecular Chemistry and Self-Assembly : The non-covalent interactions of this compound, including hydrogen bonding and π-π stacking, can be harnessed to create complex supramolecular assemblies . researchgate.netnih.gov Interdisciplinary research at the interface of organic synthesis and supramolecular chemistry could lead to the development of novel sensors, drug delivery systems, and responsive materials.
Chemical Biology and Drug Discovery : The intersection of chemistry and biology will be vital for exploring the medicinal applications of this compound. Collaborative efforts between medicinal chemists and biologists will be necessary to identify biological targets, elucidate mechanisms of action, and develop potential therapeutic agents. nih.govnih.gov The exploration of aminopyridine derivatives as inhibitors of various enzymes is a promising area of research. researchgate.netnih.gov
| Interdisciplinary Field | Research Focus | Potential Outcomes |
| Computational Chemistry | Predicting properties and guiding synthesis | Accelerated discovery of new functional materials |
| Supramolecular Chemistry | Self-assembly and host-guest chemistry | Novel sensors, drug delivery systems, responsive materials |
| Chemical Biology | Target identification and mechanism of action studies | Development of new therapeutic agents |
Q & A
Q. What are the optimal synthetic routes for [2,4'-Bipyridin]-5-amine, and how do reaction parameters influence yield and purity?
The synthesis of this compound typically involves coupling reactions between pyridine derivatives and amines. For example, a validated method uses 2,4'-bipyridine-5-carboxylic acid and thiophen-2-ylmethylamine with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) at room temperature . Key parameters affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require purification.
- Temperature : Room temperature minimizes side reactions, but elevated temperatures (e.g., 90°C) can accelerate coupling in certain cases .
- Catalyst loading : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura couplings, with 10 mol% being standard .
Post-synthesis, column chromatography or recrystallization is recommended for purity.
Q. How can spectroscopic techniques confirm the structure of this compound derivatives?
A systematic approach combines:
- ¹H/¹³C NMR : Assign peaks based on aromatic proton environments (e.g., bipyridine protons at δ 7.5–9.0 ppm) and amine protons (δ 5.0–6.0 ppm) .
- X-ray crystallography : Resolve bond angles and dihedral angles to confirm bipyridine geometry and substituent positions .
- High-resolution mass spectrometry (HRMS) : Validate molecular formulas (e.g., C₁₀H₉N₃ for this compound) .
For dihydrochloride salts, additional FT-IR can confirm NH₂⁺ vibrations (~3200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for novel this compound analogs?
Contradictions in spectral data (e.g., unexpected NMR splitting or HRMS discrepancies) require:
- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH₂ groups) .
- 2D NMR (COSY, NOESY) : Elucidate coupling networks and spatial proximity of substituents .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify misassignments .
For example, a study on bipyridine ligands reported a 0.1 ppm deviation between calculated and experimental ¹H NMR shifts, highlighting minor conformational flexibility .
Q. What strategies optimize this compound for metal coordination chemistry?
Designing coordination complexes involves:
- Ligand functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance metal-binding affinity at the bipyridine nitrogen sites .
- Solvent selection : Use coordinating solvents (e.g., acetonitrile) to stabilize intermediates during complexation .
- Stoichiometric control : A 1:2 metal-to-ligand ratio is typical for octahedral complexes (e.g., with Ru²⁺ or Fe²⁺) .
Recent work on terpyridine analogs demonstrated that steric hindrance from substituents (e.g., methyl groups) can tune redox potentials by ±50 mV .
Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?
SAR studies for this compound derivatives involve:
- Systematic substitution : Modify positions 2 and 4' with halogens (e.g., -Cl) or methoxy groups to assess impact on kinase inhibition .
- Biological assays : Test analogs against target enzymes (e.g., SHP2 phosphatase) using fluorescence polarization or microfluidic mobility shift assays .
- Computational docking : Map substituent interactions with binding pockets (e.g., hydrophobic contacts with 2-chlorophenyl groups) .
For example, 6'-methoxy-5-nitro analogs showed enhanced anti-inflammatory activity due to improved hydrogen bonding with kinase active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
